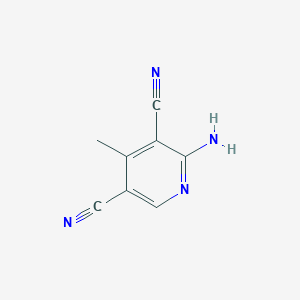

2-Amino-4-methyl-3,5-pyridinedicarbonitrile

概要

説明

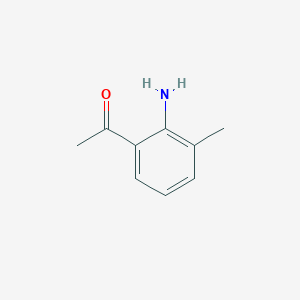

“2-Amino-4-methyl-3,5-pyridinedicarbonitrile” is a chemical compound with the molecular formula C8H6N4 . It’s a type of pyridinedicarbonitrile, which are aromatic heterocyclic compounds .

Synthesis Analysis

While specific synthesis methods for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, related compounds such as 2-amino-4-methylpyridinium-4-hydroxybenzolate have been synthesized using slow solvent evaporation (SSE) method . Another related compound, 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes, was synthesized by stirring a mixture of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in ethanol or methanol with NaOH .科学的研究の応用

Synthesis of Derivatives : It is used in the synthesis of 6-Alkoxy-3-dialkylamino-1,8-diamino-2,7-naphthyridine-4-carbonitriles, a process highlighted for its regioselectivity (Tverdokhlebov et al., 2003).

Medical Applications : Some derivatives show potential as anti-inflammatory and analgesic agents, comparable to diclofenac potassium (Hosni & Abdulla, 2008). However, toxicological findings have hindered the clinical development of certain derivatives, like 5-amino-2-pyridinecarboxylic acid derivatives, despite their potent antihypertensive activity in rats (Finch et al., 1978).

Dye Industry : New azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives synthesized from this compound are used as disperse dyes for polyester fibers, showing properties comparable to traditional dyes (Ho, 2005).

Functional Paper Manufacturing : Fluorescence active pyridinedicarbonitriles derived from this compound are used in producing functionalized paper sheets from bagasse pulp-cotton linter blend, enhancing safety and strength properties (Basta et al., 2011).

Solar Cell Enhancement : Metal-free phthalonitrile derivatives exhibit potential for improving dye-sensitized solar cells by enhancing photoinduced electron transfer processes (Anbarasan et al., 2011).

Security Applications : Novel fluorescent nanoparticles derived from this compound are developed as a strong and stable security marker for important documents, with stable morphological and optical properties over months (Missori et al., 2012). These nanoparticles also enhance the safety property of bagasse-based paper sheets as valuable documents, unfalsifiable by chemical and mechanical erasure techniques (Basta et al., 2014).

将来の方向性

While specific future directions for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, research on related pyrimidine compounds suggests potential applications in the synthesis of high-value fine chemicals and pharmaceuticals . For example, fluorescent nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been developed for use as security markers in paper documents .

特性

IUPAC Name |

2-amino-4-methylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-5-6(2-9)4-12-8(11)7(5)3-10/h4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVSEYBTIVQYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-3,5-pyridinedicarbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)